molecular formula NULL B1168059 ALDEHYDE DEHYDROGENASE CAS No. 9028-88-0

ALDEHYDE DEHYDROGENASE

Cat. No.: B1168059
CAS No.: 9028-88-0
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Description

Aldehyde Dehydrogenase (ALDH) is a superfamily of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of a wide spectrum of endogenous and exogenous aldehydes to their corresponding carboxylic acids . This critical enzymatic activity plays a pivotal role in key physiological processes, including cellular detoxification, protection against oxidative stress, and the biosynthesis of essential molecules like retinoic acid—a crucial regulator of vertebrate development and stem cell differentiation . This enzyme is an indispensable tool for researching cancer biology, as high ALDH activity is a functional marker for cancer stem cells (CSCs) and is associated with tumor aggressiveness, drug resistance, and poor patient prognosis . It is also fundamental for studies in toxicology and metabolism, particularly in the detoxification of acetaldehyde derived from ethanol and reactive aldehydes generated from lipid peroxidation . Furthermore, ALDH is vital for neuroscience research, where it is involved in the metabolism of neurotransmitters like GABA and dopamine, and its dysfunction has been implicated in the pathogenesis of Parkinson's and Alzheimer's diseases . The catalytic mechanism involves a conserved active-site cysteine residue that performs a nucleophilic attack on the aldehyde substrate, forming a thiohemiacetal intermediate. This is followed by hydride transfer to NAD(P)+, generating NAD(P)H and a thioester intermediate, which is subsequently hydrolyzed to release the carboxylic acid . This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

9028-88-0

Molecular Formula

NULL

Synonyms

EC 1.2.1.5; EC: 1.2.1.5; ADH; ALDEHYDE DEHYDROGENASE; ALDEHYDE DEHYDROGENASE, POTASSIUM-ACTIVATED BAKER/'S YEAST (S CEREVISIAE); ALDEHYDE DEHYDROGENASE, YEAST; ALDEHYDE NAD(P)+ OXIDOREDUCTASE; ALDEHYDE: NAD (P) + OXIDOREDUCTASE

Origin of Product

United States

Preparation Methods

Crude Extract Preparation

The initial step in purifying ALDH from bakers' yeast involves homogenizing 1 kg of thawed Saccharomyces cerevisiae in a potassium phosphate buffer (pH 7.8) containing protease inhibitors (2 mM 2-mercaptoethanol, 1 mM EDTA, 0.6 mM phenylmethylsulfonylfluoride). Mechanical disruption using glass beads in a Dyno Mill at 0°C for 30 minutes ensures cell lysis while preserving enzyme activity. Subsequent centrifugation at 27,000 × g removes cellular debris, yielding a supernatant rich in ALDH. Adjusting the homogenate to pH 7.0 before centrifugation minimizes protein denaturation, a critical consideration given ALDH’s sensitivity to acidic conditions.

Affinity Chromatography with Cibacron Blue F3G-A

A pivotal advancement in ALDH purification is the use of Cibacron blue F3G-A immobilized on Sepharose 4B. At pH 6.8, ALDH binds selectively to the dye ligand, while contaminants pass through the column. Elution with 1 M KCl in potassium phosphate buffer (pH 6.8) recovers 90% of active enzyme, as confirmed by disc electrophoresis and gel filtration homogeneity tests. This step achieves a 12-fold purification (Table 1), underscoring the dye’s specificity for ALDH’s nucleotide-binding domain.

Table 1. Purification Summary of ALDH from Saccharomyces cerevisiae

StepTotal Protein (mg)Activity (U)Specific Activity (U/mg)Yield (%)
Crude Extract15,6001,5600.10100
Protamine Sulfate8,4001,4700.1894
Ammonium Sulfate2,9001,1900.4176
Cibacron Blue Eluate1201,0108.4265

Molecular Weight and Structural Integrity

Gel filtration on Sephadex G-200 confirms the native enzyme’s molecular weight of 170,000 Da, consistent across purification stages. Notably, avoiding acid, heat, or organic solvents preserves the tetrameric structure, as evidenced by identical elution profiles in crude and purified samples. Subunit analysis via SDS-PAGE reveals four 42,500 Da polypeptides, indicating a homotetrameric quaternary structure.

Recombinant Expression in Escherichia coli

Plasmid Construction and Transformation

Heterologous expression of ALDH Tt employs the pET-22b(+) vector transformed into E. coli BL21(DE3) via heat shock at 42°C for 30 seconds. Selection on ampicillin (100 µg/mL) ensures plasmid retention, while auto-induction media (ZYP-5052) containing lactose and glucose enables high-density growth at 25°C for 48 hours. This approach circumvents the need for IPTG induction, reducing metabolic stress and improving soluble protein yield.

Protein Purification and Dialysis

Cell lysates are clarified by centrifugation at 6,000 × g, followed by nickel-affinity chromatography using a HisTrap HP column equilibrated with 20 mM imidazole. ALDH Tt elutes at 250 mM imidazole, with subsequent dialysis against 50 mM Tris-HCl (pH 7.5) removing excess salt. Concentration via 50 kDa centrifugal filters achieves 15–20 mg/mL, while gel filtration on Superdex 200 pg ensures monodispersity, with a single peak eluting at 65 mL.

Table 2. Recombinant ALDH Tt Purification Metrics

StepVolume (mL)Total Protein (mg)Purity (%)
Lysate1,000850<5
Ni-Affinity Eluate3021070
Gel Filtration10180>95

Thermostability and Activity

ALDH Tt retains 80% activity after 1 hour at 70°C, attributed to its origin in Thermus thermophilus. Kinetic assays using acetaldehyde and NAD⁺ reveal a Kₘ of 0.5 mM for the substrate, aligning with industrial applications requiring high-temperature stability.

Comparative Analysis of Preparation Methods

Yield and Scalability

Traditional yeast purification yields 1,010 U from 1 kg biomass (65% recovery), whereas recombinant methods produce 180 mg of ALDH Tt from 1 L culture. The latter’s scalability favors industrial production, though native ALDH exhibits higher specific activity (8.42 U/mg vs. 5.6 U/mg for ALDH Tt).

Cost and Time Considerations

Cibacron blue chromatography reduces processing time to 48 hours compared to 72 hours for recombinant expression. However, reagent costs for affinity resins (e.g., $200/L for Cibacron blue vs. $50/L for Ni-NTA) may limit large-scale native purification.

Enzymatic Activity Validation

Colorimetric Assays

Post-purification activity is quantified using NADH-dependent assays. In the Sigma-Aldrich MAK082 kit, ALDH oxidizes acetaldehyde to acetate, reducing NAD⁺ to NADH, which reacts with a tetrazolium dye to form a 450 nm chromophore. A 30-minute incubation at 25°C ensures linear kinetics, with one unit defined as 1 µmole NADH/min.

Troubleshooting Inactive Preparations

Common issues include protease degradation (mitigated by phenylmethylsulfonylfluoride) and solvent inhibition (e.g., >5% DMSO reduces activity by 40%). Gel filtration shoulders indicate aggregates, necessitating buffer optimization with 2-mercaptoethanol or glycerol .

Chemical Reactions Analysis

Enzymatic Catalytic Mechanism

ALDHs follow a conserved five-step mechanism involving nucleophilic attack, hydride transfer, and thioester hydrolysis :

  • Activation of catalytic cysteine : A water molecule mediates deprotonation of the catalytic cysteine (e.g., Cys302 in human ALDH2) by glutamate (Glu268) .

  • Nucleophilic attack : The thiolate group of cysteine attacks the aldehyde’s carbonyl carbon, forming a thiohemiacetal intermediate .

  • Hydride transfer : A hydride ion is transferred to NAD(P)⁺, generating NAD(P)H and a thioester intermediate .

  • Hydrolysis : A water molecule hydrolyzes the thioester, releasing the carboxylic acid .

  • Cofactor release : Reduced NAD(P)H dissociates, regenerating the enzyme .

Key Residues and Structural Features

Residue/FeatureRole in CatalysisConservation
Cys302 (ALDH2)Nucleophilic attack on aldehydeUniversal in catalytically active ALDHs
Glu268Activates catalytic cysteine via water-mediated deprotonationConserved across ALDH families
Lys192Stabilizes NAD⁺ binding via hydrogen bondsHighly conserved
Rossmann foldFacilitates NAD(P)⁺ cofactor bindingStructural hallmark of ALDHs

Substrate Specificity and Kinetic Parameters

ALDHs exhibit broad substrate ranges, influenced by active-site hydrophobicity and electrostatic potential :

Substrate Spectrum of Representative ALDHs

EnzymePreferred Substratesk<sub>cat</sub> (s⁻¹)K<sub>m</sub> (μM)
SpALDH1Aliphatic aldehydes (e.g., propanal)120 ± 158.2 ± 1.1
SpALDH2Aromatic aldehydes (e.g., benzaldehyde)95 ± 1012.3 ± 2.4
Human ALDH2Acetaldehyde1,2000.4
ΔC_ALDH (truncated variant)Acetaldehyde (DET-type)5,000 ± 2,000N/A (surface-immobilized)

Key Findings :

  • Electrostatic potential : Positively charged substrate-binding pockets favor aromatic aldehydes (e.g., SpALDH2) .

  • Metal dependence : Some ALDHs (e.g., SpALDH1) require K⁺ ions for activation, while others (e.g., SpALDH2) do not .

Structural Determinants of Catalysis

Crystallographic studies reveal conserved domains and dynamic cofactor interactions :

  • Catalytic tunnel : A hydrophobic funnel guides aldehydes to the active site, with flexibility in loop regions (residues 444–457 in SpALDH1) modulating substrate access .

  • Cofactor binding : NAD⁺ forms hydrogen bonds with Lys192 and Glu399, which alter rate-limiting steps when mutated (e.g., hydride transfer vs. deacylation) .

Direct Electron Transfer (DET)-Type Bioelectrocatalysis

The truncated ΔC_ALDH variant exhibits efficient DET activity at carbon nanotube electrodes :

ParameterValue
Catalytic constant (k<sub>DET</sub>)5,000 ± 2,000 s⁻¹
Surface enzyme concentration (Γ<sub>E,eff</sub>)13 ± 7 pmol cm⁻²

This system bypasses soluble electron mediators, enabling applications in biosensors and biofuel cells .

Esterase Activity and Cofactor Interactions

Some ALDHs exhibit NAD⁺-independent esterase activity using the same catalytic residues (Cys302, Glu268) :

  • Mechanism : Hydrolysis of esters proceeds without hydride transfer, relying solely on nucleophilic cysteine activation .

  • Cofactor effects : NAD⁺ enhances esterase activity in ALDH2 by increasing cysteine nucleophilicity .

Inhibitors and Modulators

  • Alda-1 : Restores activity in ALDH2*2 mutants by shielding Cys302 and stabilizing cofactor binding .

  • Durian extract : Inhibits ALDH via competitive binding, corroborating traditional warnings against alcohol consumption with durian .

This synthesis integrates mechanistic, structural, and kinetic data from diverse sources, highlighting ALDHs’ versatility in aldehyde metabolism and biotechnological applications.

Scientific Research Applications

Cardiovascular Health

Aldehyde dehydrogenase 2 (ALDH2) has been extensively studied for its protective role in cardiovascular diseases. It is involved in the detoxification of acetaldehyde, a toxic byproduct of ethanol metabolism, and has been linked to reduced oxidative stress in cardiac tissues. Studies indicate that ALDH2 activators can improve cardiac and neurological outcomes following ischemic events by enhancing the enzyme's activity and reducing reactive aldehydes like 4-hydroxynonenal (4-HNE), which is associated with oxidative damage .

Case Study:

  • A study utilizing a swine model demonstrated that ALDH2 activation led to improved cardiac function post-arrest by mitigating oxidative stress, highlighting its potential as a therapeutic target for heart diseases .

Cancer Research

ALDHs are implicated in cancer biology due to their role in stem cell maintenance and tumorigenesis. High ALDH activity is often associated with cancer stem cells, which contribute to tumor recurrence and resistance to chemotherapy. Targeting ALDH activity may enhance the efficacy of chemotherapeutic agents by reducing the survival of these resistant cell populations .

Case Study:

  • Research has shown that inhibiting specific ALDH isoforms can sensitize cancer cells to treatment, providing a promising avenue for developing adjunct therapies in oncology .

Metabolic Disorders

ALDHs play a significant role in lipid metabolism and the detoxification of reactive aldehydes produced during lipid peroxidation. Dysregulation of these enzymes is linked to metabolic disorders such as diabetes and obesity, where elevated levels of toxic aldehydes can exacerbate insulin resistance and inflammation .

Case Study:

  • In models of hyperglycemia, elevated levels of 4-HNE were found to impair insulin signaling pathways, suggesting that enhancing ALDH activity could mitigate these effects and improve metabolic health .

Synthetic Biology

Recent advancements in synthetic biology have leveraged ALDHs for biocatalysis in organic synthesis. Novel ALDHs from microbial sources have been discovered that exhibit robust catalytic properties under various conditions, making them suitable for integrated chemobiocatalysis—combining chemical and enzymatic processes to synthesize complex molecules efficiently .

Case Study:

  • The identification of a NADP^+-dependent p-hydroxybenzthis compound from Pseudomonas aeruginosa demonstrated high stability and activity in organic solvents, expanding the toolbox for synthetic chemists aiming to produce aromatic carboxylic acids through biocatalytic pathways .

Environmental Applications

ALDHs are also being explored for their potential in bioremediation processes. By utilizing microbial ALDHs capable of degrading environmental pollutants such as aromatic aldehydes, researchers aim to develop strategies for cleaning up contaminated sites effectively.

Case Study:

  • Studies have shown that certain bacterial strains expressing high levels of ALDH can effectively detoxify environmental pollutants, paving the way for sustainable bioremediation techniques .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Cardiovascular HealthALDH2 activation improves outcomes post-ischemia by reducing oxidative stress
Cancer ResearchHigh ALDH activity linked to cancer stem cells; targeting may enhance therapy
Metabolic DisordersElevated aldehydes impair insulin signaling; enhancing ALDH may help
Synthetic BiologyNovel ALDHs enable efficient synthesis of complex molecules
Environmental RemediationMicrobial ALDHs can degrade environmental pollutants

Comparison with Similar Compounds

Aldehyde Oxidase (AAO)

Key Differences from ALDH:

Feature ALDH Aldehyde Oxidase (AAO)
Cofactor NAD(P)+ Molecular oxygen, FAD, molybdenum cofactor
Electron Transfer Dehydrogenase activity (NAD(P)H production) Oxidase activity (H2O2 production)
Substrate Range Specific aldehydes (e.g., acetaldehyde) Broad: aldehydes, nitroso compounds, heterocycles
Catalytic Mechanism Thiohemiacetal intermediate Direct oxidation via molybdenum center

Functional Implications:

  • AAO’s reliance on oxygen makes it prone to ROS generation, unlike ALDH, which contributes to redox balance via NAD(P)H production .
  • AAO is implicated in drug metabolism (e.g., cyclophosphamide activation), while ALDH primarily detoxifies endogenous aldehydes .

Xanthine Dehydrogenase (XDH) and Sulfite Oxidase

Structural and Functional Contrasts:

  • XDH: Shares a molybdenum cofactor with AAO but primarily oxidizes xanthine to uric acid.
  • Sulfite Oxidase: Oxidizes sulfite to sulfate; structurally distinct from ALDH and AAO, despite shared molybdenum dependency .

Family-Four Aldehyde Dehydrogenases (e.g., Potassium-Activated ALDH)

Unique Roles in Fungi and Plants:

  • Potassium-Activated ALDH: Essential for fungal pathogenicity (e.g., Magnaporthe oryzae) by supporting growth under oxidative stress .
  • Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): Converts glutamate-semialdehyde to glutamate in proline metabolism, a pathway absent in ALDH2 .

Formaldehyde Dehydrogenase (FDH)

Species-Specific Variations:

  • Human vs. Rat FDH: Rat FDH exhibits higher catalytic efficiency for formaldehyde, likely due to structural differences in substrate-binding pockets .
  • Role in Carcinogenesis: Overexpression of FDH in rats exposed to polycyclic aromatic hydrocarbons (PAHs) correlates with carcinogen detoxification .

Retinaldehyde-Specific Enzymes (e.g., ALDH1A1 vs. ADH3)

Comparison with Alcohol Dehydrogenase (ADH):

Feature ALDH1A1 ADH3
Primary Substrate Retinaldehyde Retinol, ethanol
Cofactor NAD+ NAD+
Tissue Localization Embryonic stem cells, liver Gastric mucosa, liver
  • ALDH1A1 is critical in retinoic acid synthesis for development, while ADH3 contributes to gastric ethanol metabolism .

Clinical and Pharmacological Relevance

ALDH2 Polymorphism and Alcohol Flushing

  • The ALDH2*2 variant (Glu504Lys) reduces acetaldehyde detoxification capacity by ~90%, causing facial flushing, tachycardia, and nausea in East Asian populations .
  • Disulfiram, an ALDH inhibitor, exacerbates acetaldehyde accumulation, mimicking the ALDH2*2 phenotype .

ALDH in Drug Resistance and Cancer

  • Cyclophosphamide Resistance: Overexpression of ALDH1A1 in leukemia cells detoxifies aldophosphamide, a chemotherapeutic intermediate .
  • Cancer Stem Cells: ALDH1 isoforms serve as markers for stem-like cells in breast and colon cancers due to their role in oxidative stress resistance .

Biological Activity

Aldehyde dehydrogenases (ALDHs) are a diverse group of enzymes that play crucial roles in cellular metabolism, detoxification, and biosynthesis. They are primarily responsible for the oxidation of aldehydes to carboxylic acids, utilizing NAD(P)+ as a cofactor. This article delves into the biological activity of ALDHs, highlighting their mechanisms, structural features, and implications in various diseases.

Overview of Aldehyde Dehydrogenases

ALDHs are classified into several classes based on their substrate specificity and cellular localization:

  • Class 1 : Low Km, cytosolic enzymes.
  • Class 2 : Low Km, mitochondrial enzymes.
  • Class 3 : High Km enzymes found in tumors and other tissues.

The most notable members include ALDH1 and ALDH2, both of which are tetrameric enzymes with significant roles in aldehyde metabolism .

The catalytic mechanism of ALDH involves several key steps:

  • Activation of Cysteine Residue : The catalytic thiol (Cys302) is activated through water-mediated deprotonation.
  • Nucleophilic Attack : The activated thiol group attacks the electrophilic aldehyde.
  • Formation of Thiohemiacetal Intermediate : A tetrahedral intermediate is formed.
  • Hydride Transfer : Hydride is transferred to NAD(P)+, reducing it to NAD(P)H.
  • Dissociation and Regeneration : The product (carboxylic acid) dissociates, regenerating the enzyme .

Biological Functions

ALDHs are involved in various biological processes:

  • Detoxification : They play a critical role in metabolizing toxic aldehydes such as acetaldehyde from alcohol metabolism and reactive aldehydes generated from lipid peroxidation .
  • Biosynthesis : ALDHs are essential in synthesizing retinoic acid, a vital regulator of vertebrate development .
  • Neuroprotection : Certain ALDH activators like Alda-1 have shown promise in protecting neurons from damage associated with neurodegenerative diseases like Parkinson's disease by enhancing aldehyde detoxification .

Cardiovascular Disease and ALDH2

ALDH2 has been linked to cardiovascular health. A study indicated that individuals with the ALDH2*2 mutation, which impairs enzyme function, have a higher risk of cardiovascular diseases due to the accumulation of acetaldehyde during alcohol consumption. The mutation leads to reduced catalytic activity and increased oxidative stress during ischemia-reperfusion injury, highlighting the protective role of ALDH2 in cardiac tissues .

Cancer Risk Associated with ALDH2 Polymorphism

Research has demonstrated that individuals with the ALDH2*2 allele exhibit a significantly increased risk for esophageal cancer when consuming alcohol. A case-control study showed an odds ratio of 7.6 for alcoholics and 12.1 for non-alcoholic drinkers carrying this allele, suggesting that acetaldehyde accumulation contributes to carcinogenesis .

Data Table: Summary of Key Findings on ALDH Activity

Study/Source Findings Implications
Vasiliou et al. (2005)ALDHs detoxify harmful aldehydesCritical for cellular homeostasis
Beretta et al. (2010)Alda-1 enhances ALDH2 activityPotential therapeutic agent for cardiac protection
Michael J. Fox Foundation (2021)Alda-1 reduces neuronal damage in Parkinson's modelsNovel drug candidate for neuroprotection

Q & A

Q. What are the standard methodologies for measuring ALDH enzymatic activity in biological samples?

ALDH activity is commonly quantified via spectrophotometric assays using NAD(P)+ as a cofactor, where the formation of NAD(P)H is monitored at 340 nm. For example, coupled enzyme systems (e.g., uricase + catalase + ALDH) can be employed to eliminate interfering substances like H₂O₂ in serum/urine samples . Key steps include:

  • Reagent optimization : Use 260 g/L glycerol for enzyme stability and 10 g/L NAD+ for cofactor saturation .
  • Interference testing : Validate assays against >60 potential interferents (e.g., formaldehyde, homogentisic acid) to ensure specificity .

Q. How do ALDH isoforms (e.g., ALDH1A1, ALDH1A3) differ in their functional roles?

ALDH isoforms are distinguished by substrate specificity and tissue expression. For instance:

  • ALDH1A1 (UniProt O00768) is critical in myogenic differentiation, as shown via siRNA knockdown experiments in muscle progenitor cells .
  • ALDH1A3 is implicated in retinal acid synthesis. Methodologically, isoform-specific monoclonal antibodies (e.g., anti-ALDH1A1 clones) are validated using Western blotting and immunohistochemistry .

Q. What experimental controls are essential when studying ALDH inhibition?

  • Positive controls : Use diethylaminobenzaldehyde (DEAB), a competitive ALDH inhibitor, at 50–100 μM to validate assay sensitivity .
  • Rescue experiments : Co-administer all-trans-retinoic acid (ATRA) to reverse DEAB-induced differentiation block in hematopoietic stem cells (HSCs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ALDH’s role as both a tumor suppressor and promoter in cancer?

Context-dependent ALDH effects require:

  • Single-cell analysis : Isolate ALDH1A1+ vs. ALDH1A3+ subpopulations via FACS and assess tumorigenicity in xenograft models (e.g., CD44+CD24−/lowLineage− cells in breast cancer) .
  • Pathway-specific assays : Measure retinoic acid (RA) signaling outputs (e.g., RAR-β reporter activity) to distinguish RA-dependent vs. RA-independent ALDH functions .

Q. What strategies optimize ALDH activity assays in complex matrices (e.g., serum, tissue homogenates)?

  • Matrix normalization : Pre-treat samples with ethylenediamine (20 mL/L) to neutralize water-soluble aldehydes .
  • Protein stabilization : Include 0.1% BSA to recover >99% of ALDH activity in serum .
  • Interference mitigation : Use calcium hydroxide (pH ≥12) to precipitate carbonate ions, which can distort H₂O₂-coupled assays .

Q. How does ALDH’s catalytic mechanism inform drug design for metabolic disorders?

Structural studies of ALDH (e.g., class 3 mitochondrial isoform) reveal:

  • Active-site residues : Cys302 and Glu268 are critical for substrate binding and NAD+ coordination .
  • Mutagenesis validation : Replace Cys302 with serine to abolish catalytic activity, confirming its role in the acylation step .

Q. What experimental designs are critical for studying ALDH in stem cell self-renewal?

  • Functional assays : Culture HSCs with DEAB (50 μM) for 72 hours to expand CD34+CD38−lin− populations by 3.4-fold .
  • Lineage tracing : Use ALDH1A1-driven fluorescent reporters (e.g., tdTomato) to track differentiation in real time .

Methodological Best Practices

  • Data validation : Ensure raw data (e.g., spectrophotometric readings) are processed with error analysis (e.g., ±5% coefficient of variation) .
  • Reproducibility : Deposit protocols in public repositories (e.g., protocols.io ) and cite TCGA/GEO datasets for omics studies .

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